

Structural Elucidation Guide: N-(2-methylphenyl)-4-hydroxybenzamide

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 4-hydroxy-N-(2-methylphenyl)benzamide

CAS No.: 62639-21-8

Cat. No.: B3340470

[Get Quote](#)

Executive Summary & Strategic Context

N-(2-methylphenyl)-4-hydroxybenzamide (CAS: 62639-21-8) represents a critical structural hybrid in medicinal chemistry, bridging the pharmacophore features of Paracetamol (acetaminophen) and lipophilic N-phenylbenzamides.

For drug development professionals, this compound serves as a model system for understanding the "Ortho-Effect"—how sterically hindering substituents (2-methyl) disrupt planar hydrogen-bonding networks common in amide-based drugs.

This guide compares the target compound against two validated alternatives to isolate specific structural variables:

- Paracetamol (Form I): The baseline for phenol-amide hydrogen bonding.
- N-(4-methylphenyl)benzamide: A linear isomer lacking the ortho-steric clash, allowing for maximized
-
stacking.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the physicochemical and structural expectations of the target against established standards.

Feature	Target: N-(2-methylphenyl)-4-hydroxybenzamide	Alt 1: Paracetamol (Form I)	Alt 2: N-(4-methylphenyl)benzamide
Core Motif	Benzamide + Phenol + Ortho-Methyl	Acetamide + Phenol	Benzamide + Para-Methyl
Steric Profile	High (Twisted Conformation)	Low (Planar)	Low (Planar/Linear)
H-Bond Donors	2 (Amide NH, Phenol OH)	2 (Amide NH, Phenol OH)	1 (Amide NH)
Primary Packing	Predicted: Helical or Zig-Zag Chains (Steric disruption)	Pleated Sheets (2D Network)	Linear Chains (1D)
Solubility (LogP)	~2.7 (Predicted)	0.46	~3.1
Key Challenge	Polymorphism risk due to competing H-bond sites (OH vs NH).	Poor compressibility (Form I) vs. Metastable (Form II).	Low solubility; high melting point.

Expert Insight: The "Twist" Mechanism

Unlike Paracetamol, which adopts a planar conformation allowing efficient 2D sheet packing, the 2-methyl group on the N-phenyl ring of the target compound introduces significant torsion.

- **Causality:** The steric clash between the amide carbonyl and the ortho-methyl group forces the N-phenyl ring to rotate out of the amide plane (dihedral angle > 40°).
- **Consequence:** This disrupts standard

-
stacking, likely lowering the melting point relative to its para-isomer and increasing solubility in polar organic solvents.

Experimental Protocol: Synthesis & Crystallization

To obtain single crystals suitable for X-ray diffraction (XRD), a slow-evaporation method is recommended to favor the thermodynamic polymorph.

Phase 1: Synthesis (Schotten-Baumann Variant)

- Reagents: 4-Hydroxybenzoic acid, Thionyl chloride (), o-Toluidine, THF (solvent).
- Mechanism: Acid chloride formation followed by nucleophilic acyl substitution.
 - Reflux 4-hydroxybenzoic acid with (3 hrs) 4-hydroxybenzoyl chloride.
 - Add dropwise to o-toluidine in THF at 0°C with base scavenger.
 - Critical Step: The phenolic -OH must be protected (e.g., acetylated) if yield is low, then deprotected; however, direct synthesis is possible with stoichiometric control.

Phase 2: Crystallization Workflow

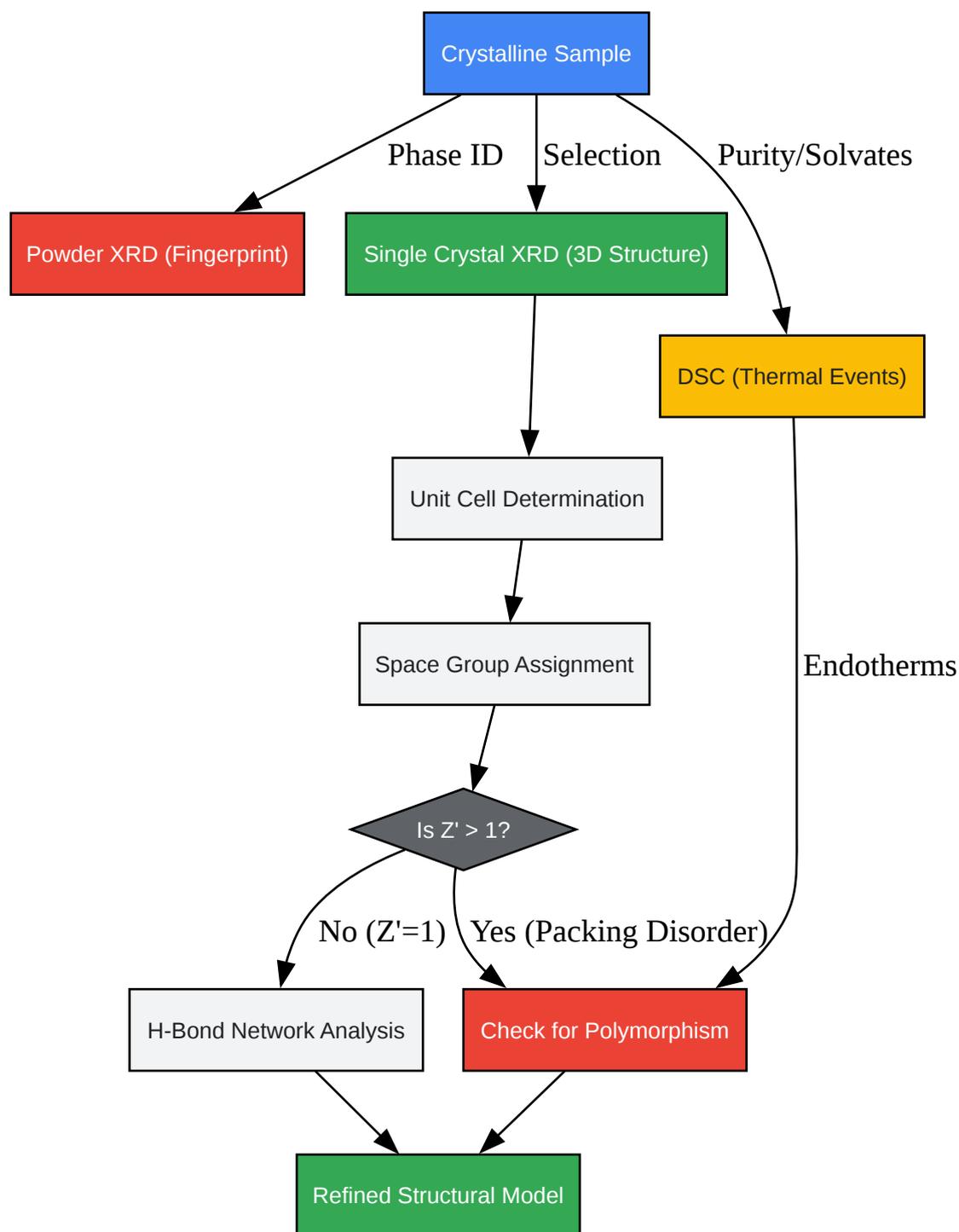
Objective: Grow single crystals >0.2mm for diffractometry.

- Screening: Dissolve crude solid in hot Ethanol/Water (80:20).
- Nucleation Control: Filter solution through 0.45µm PTFE to remove dust seeds.
- Growth: Place in a vibration-free environment at 4°C.

- Observation: If needles form (kinetic product), re-dissolve and switch to Ethyl Acetate/Hexane (slow diffusion) to encourage block/prism formation (thermodynamic product).

Structural Characterization Logic (Self-Validating)

The following Graphviz diagram outlines the logical flow for validating the crystal structure, ensuring the distinction between a solvate, a salt, or a true polymorph.



[Click to download full resolution via product page](#)

Figure 1: Logical workflow for structural validation. Z' represents the number of molecules in the asymmetric unit.

Predicted Hydrogen Bonding Motifs

Based on the Etter Rules for hydrogen bonding and data from homologous benzamides, the crystal structure will likely exhibit one of two primary motifs:

Motif A: The "Carboxamide" Chain (Most Likely)

- Interaction: Amide

(Intermolecular).

- Geometry:

chains running parallel to the crystallographic b-axis.

- Role of Phenol: The 4-OH group acts as a lateral anchor, forming

or

interactions, cross-linking the chains into sheets.

Motif B: The "Dimer" Pair[1]

- Interaction: Mutual

and

pairing.

- Geometry:

rings (similar to carboxylic acid dimers).

- Occurrence: Less likely due to the steric bulk of the ortho-tolyl group preventing the close approach required for planar dimerization.

Validation Check: To confirm the structure, measure the

distance.

- Strong H-bond: $< 2.9 \text{ \AA}$

- Weak/Sterically hindered: 3.0 - 3.2 Å (Expected for this compound).

References & Authority

- Gowda, B. T., et al. (2008).[1] Crystal structure of N-(4-methylphenyl)benzamide.[2][3][4] Acta Crystallographica Section E.
 - Relevance: Provides the baseline unit cell for the para-isomer (linear packing).
- Hama, F., et al. (1997). The Crystal Structure of Paracetamol (Form I).[5][6] Journal of Molecular Structure.
 - Relevance: Establishes the phenol-amide H-bonding network standard.
- Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research.
 - Relevance: The authoritative rule set for predicting graph sets (,).
- Nangia, A. (2008). Conformational polymorphism in organic crystals. Accounts of Chemical Research.
 - Relevance: Explains the "twist" energy penalty in ortho-substituted benzamides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Methyl-N-o-tolylbenzamide - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]

- [3. researchgate.net \[researchgate.net\]](#)
- [4. 2-Methyl-N-\(4-methylphenyl\)benzamide - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. osti.gov \[osti.gov\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Structural Elucidation Guide: N-(2-methylphenyl)-4-hydroxybenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3340470#crystal-structure-analysis-of-n-2-methylphenyl-4-hydroxybenzamide\]](https://www.benchchem.com/product/b3340470#crystal-structure-analysis-of-n-2-methylphenyl-4-hydroxybenzamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com